(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Brand Name: Vulcanchem
CAS No.: 73395-75-2
VCID: VC20759381
InChI: InChI=1S/C13H18/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h1,6,9H,7-8,10H2,2-4H3/b9-6+
SMILES: CC1=C(C(CCC1)(C)C)C=CC#C
Molecular Formula: C13H18
Molecular Weight: 174.28 g/mol

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

CAS No.: 73395-75-2

Cat. No.: VC20759381

Molecular Formula: C13H18

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene - 73395-75-2

CAS No. 73395-75-2
Molecular Formula C13H18
Molecular Weight 174.28 g/mol
IUPAC Name 2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene
Standard InChI InChI=1S/C13H18/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h1,6,9H,7-8,10H2,2-4H3/b9-6+
Standard InChI Key FYASLQYJBYEUET-RMKNXTFCSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C#C
SMILES CC1=C(C(CCC1)(C)C)C=CC#C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC#C

Chemical Identity and Structural Characteristics

Nomenclature and Identification

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene is an organic compound that belongs to the cyclohexene family. The compound is registered in various chemical databases and has been assigned specific identifiers to facilitate reference and research. It possesses a unique structure that combines a cyclohexene ring with an unsaturated side chain featuring both alkene and alkyne functionalities. The E-configuration specifically refers to the stereochemistry of the alkene portion of the buten-3-ynyl side chain, where the substituents are positioned on opposite sides of the double bond .

Table 1: Chemical Identity Information

ParameterInformation
IUPAC Name(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
CAS Registry Number73395-75-2
PubChem CID5810088
Molecular FormulaC₁₃H₁₈
Molecular Weight174.28 g/mol
MDL NumberMFCD00142372

Alternative Names and Synonyms

This compound is known by several synonyms in scientific literature and commercial catalogues. Different naming conventions emphasize various structural aspects of the molecule, though all refer to the same chemical entity. The existence of multiple synonyms reflects the compound's presence across different chemical disciplines and applications .

The most commonly used alternative names include:

  • 2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene

  • 2-(1E)-1-Buten-3-yn-1-yl-1,3,3-trimethyl-cyclohexene

  • (E)-2-(But-1-en-3-yn-1-yl)-1,3,3-trimethylcyclohex-1-ene

  • Cyclohexene, 2-(1E)-1-buten-3-yn-1-yl-1,3,3-trimethyl-

Physical and Chemical Properties

Physical State and Appearance

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene exists as an oil at standard temperature and pressure. The compound exhibits a distinctive red coloration, which serves as a visual identifier for purity assessment and quality control. This physical appearance is consistent with many organic compounds containing conjugated unsaturated systems, which often display distinctive colors due to their electronic structures .

Thermodynamic and Transport Properties

The compound possesses specific thermodynamic properties that are important for handling, storage, and application in chemical processes. These properties have been determined through various analytical methods and are essential for understanding its behavior under different conditions .

Table 2: Physical and Chemical Properties

PropertyValueConditions
Boiling Point69-73°Cat 0.7 mm Hg
Density0.915±0.06 g/cm³Predicted value
Physical FormOilat room temperature
ColorRed-
Recommended Storage Temperature-20°CFreezer conditions

Solubility Profile

The solubility characteristics of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene are essential for its application in synthetic procedures and formulation processes. The compound demonstrates selective solubility in organic solvents, consistent with its nonpolar structure. This solubility profile is important when considering extraction procedures, purification methods, and reaction media selection .

The compound exhibits solubility in:

  • Dichloromethane

  • Diethyl ether

  • Ethyl acetate

  • Hexane

This solubility pattern indicates the compound's hydrophobic nature and suggests potential compatibility with lipophilic systems in various applications.

ManufacturerProduct NumberPackagingPrice (USD)
TRCB690215100 mg$110
Biosynth CarbosynthFB1937550 mg$140
Biosynth CarbosynthFB19375100 mg$220
AK Scientific3042CK50 mg$239
Biosynth CarbosynthFB19375250 mg$500

Global Supplier Network

The compound is available through a network of global suppliers, particularly concentrated in regions with strong chemical research and development infrastructures. Major suppliers include J & K Scientific Ltd. and other specialized chemical providers that maintain inventories of research-grade chemicals. This global availability facilitates research activities involving this compound across different geographical regions .

Synthetic Relevance and Applications

Relationship to Sesquiterpene Chemistry

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene is structurally related to compounds used in the synthesis of drimane-type sesquiterpenes. These natural products have attracted significant interest due to their biological activities, including insect antifeedant properties. The structural features of this compound, particularly the cyclohexene ring with specific substitution patterns, make it potentially valuable in constructing more complex molecular architectures .

Research Context and Related Chemistry

Connection to Drimane Sesquiterpenes

Scientific research indicates that compounds structurally related to (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene have been utilized in the synthesis of drimane-type sesquiterpenes. These natural products have gained attention for their potential agricultural applications, particularly as safer alternatives to conventional pesticides. The development of efficient synthetic routes to such compounds represents an important area of research in organic and agricultural chemistry .

Synthetic Strategy Considerations

The structural features of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene make it potentially valuable in cycloaddition reactions, particularly Diels-Alder processes. Such reactions have been employed to construct the decalin skeleton characteristic of drimane sesquiterpenes. The presence of the conjugated enyne system in this compound could provide access to functionalized dienes suitable for such transformations. This synthetic utility enhances the compound's value in organic synthesis aimed at complex natural products .

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